1,1'-((1-Methylethyl)imino)bis(3-(4-(2-methoxyethyl)phenoxy)propan-2-ol)
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Overview
Description
1,1’-((1-Methylethyl)imino)bis(3-(4-(2-methoxyethyl)phenoxy)propan-2-ol) is a complex organic compound with the molecular formula C27H41NO6 and a molecular weight of 475.62 g/mol . This compound is known for its role as an impurity in metoprolol succinate and metoprolol tartrate, which are beta-blockers used in the treatment of cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-((1-Methylethyl)imino)bis(3-(4-(2-methoxyethyl)phenoxy)propan-2-ol) typically involves the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin to form an intermediate, which is then reacted with isopropylamine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,1’-((1-Methylethyl)imino)bis(3-(4-(2-methoxyethyl)phenoxy)propan-2-ol) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
1,1’-((1-Methylethyl)imino)bis(3-(4-(2-methoxyethyl)phenoxy)propan-2-ol) has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,1’-((1-Methylethyl)imino)bis(3-(4-(2-methoxyethyl)phenoxy)propan-2-ol) involves its interaction with beta-adrenergic receptors, similar to metoprolol. It binds to these receptors, inhibiting the action of catecholamines such as adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure . The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the sympathetic nervous system .
Comparison with Similar Compounds
Similar Compounds
Metoprolol Succinate: A beta-blocker used to treat high blood pressure and angina.
Metoprolol Tartrate: Another form of metoprolol with similar uses.
Propranolol: A non-selective beta-blocker used for various cardiovascular conditions.
Uniqueness
1,1’-((1-Methylethyl)imino)bis(3-(4-(2-methoxyethyl)phenoxy)propan-2-ol) is unique due to its specific structure and role as an impurity in metoprolol formulations. Its presence can affect the efficacy and safety of the pharmaceutical product, making its identification and quantification crucial in quality control .
Properties
IUPAC Name |
1-[[2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl]-propan-2-ylamino]-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41NO6/c1-21(2)28(17-24(29)19-33-26-9-5-22(6-10-26)13-15-31-3)18-25(30)20-34-27-11-7-23(8-12-27)14-16-32-4/h5-12,21,24-25,29-30H,13-20H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFJXNCXQDHWGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(COC1=CC=C(C=C1)CCOC)O)CC(COC2=CC=C(C=C2)CCOC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154784-36-8 |
Source
|
Record name | 1,1'-((1-Methylethyl)imino)bis(3-(4-(2-methoxyethyl)phenoxy)propan-2-ol) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154784368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-BIS(2-HYDROXY-3-(4-(2-METHOXYETHYL)PHENOXY)PROPYL)ISOPROPYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/362AWY4SP0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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